Iogulamide - 75751-89-2

Iogulamide

Catalog Number: EVT-1592818
CAS Number: 75751-89-2
Molecular Formula: C20H26I3N3O12
Molecular Weight: 881.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Iogulamide is synthesized through chemical processes that involve the modification of natural or synthetic precursors. The specific sources of these precursors can vary, but they often include amino acids and other organic compounds that serve as building blocks for the synthesis of Iogulamide.

Classification

Iogulamide is classified as a non-steroidal anti-inflammatory drug (NSAID). Its classification is based on its mechanism of action, which involves the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators.

Synthesis Analysis

Methods

The synthesis of Iogulamide typically involves several steps, including:

  1. Formation of the Amide Bond: This is achieved through the reaction between carboxylic acids and amines, often using coupling agents to facilitate the reaction.
  2. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical Details

The synthesis may utilize various reagents and conditions, including:

  • Reagents: Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).
  • Conditions: The reaction may require specific temperature and pH conditions to optimize yield and minimize side reactions.
Molecular Structure Analysis

Structure

Iogulamide has a complex molecular structure characterized by an amide functional group, which contributes to its biological activity. The precise molecular formula and structural representation can be depicted in two-dimensional chemical structure diagrams.

Data

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Molecular Weight: This varies based on the specific substituents present in Iogulamide's structure.
Chemical Reactions Analysis

Reactions

Iogulamide participates in several chemical reactions typical for amides, including hydrolysis and acylation.

  1. Hydrolysis: Under acidic or basic conditions, Iogulamide can be hydrolyzed back into its constituent carboxylic acid and amine.
  2. Acylation Reactions: It can also react with various acyl chlorides to form new derivatives.

Technical Details

These reactions are significant for understanding both the stability of Iogulamide under different conditions and its potential modifications for enhanced activity or specificity.

Mechanism of Action

Process

The mechanism of action of Iogulamide primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Iogulamide reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Data

  • IC50 Values: These values indicate the concentration required to inhibit 50% of enzyme activity, providing insight into the potency of Iogulamide against COX enzymes.
  • Pharmacokinetics: Studies may show absorption rates, half-life, and metabolic pathways relevant to its therapeutic efficacy.
Physical and Chemical Properties Analysis

Physical Properties

Iogulamide is typically characterized by:

  • Appearance: Often presented as a white crystalline powder.
  • Solubility: Solubility in organic solvents like ethanol or dimethyl sulfoxide varies based on its specific formulation.

Chemical Properties

  • Stability: The compound's stability can be influenced by factors such as temperature and pH.
  • Reactivity: As an amide, it may undergo hydrolysis or react with electrophiles under certain conditions.
Applications

Iogulamide has potential applications in various scientific fields:

  1. Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis or acute pain.
  2. Research Tool: It can be used in biochemical assays to study inflammation pathways or drug interactions.
  3. Formulation Development: Researchers may explore combinations with other compounds to enhance efficacy or reduce side effects.
Introduction to Iogulamide in Contemporary Research

Historical Context of Iodinated Benzene Derivatives in Medicinal Chemistry

Iodinated benzene derivatives have been instrumental in diagnostic medicine since the mid-20th century, leveraging iodine’s high atomic number (Z = 53) for enhanced X-ray attenuation. Early agents like diatrizoate (ionic monomer) established the scaffold’s utility but were limited by osmotic toxicity and neurotoxicity. The evolution toward nonionic monomers (e.g., iohexol) reduced osmolality by eliminating charged groups, improving patient tolerance [3] [7]. Iogulamide represents an advanced iteration within this lineage, integrating a triiodinated benzene core with a polar L-xylo-2-hexulosonic acid derivative. Its design reflects key medicinal chemistry principles:

  • Nonionic Structure: Unlike ionic agents, iogulamide’s amide linkages and hydroxyl groups minimize electrolyte interference and cellular toxicity [8].
  • Hydrophilicity Optimization: Multiple hydroxyl groups (C₂₀H₂₆I₃N₃O₁₂; 12 oxygen atoms) enhance water solubility and biocompatibility [1] [8].
  • Stereochemical Control: Three defined stereocenters (out of five potential centers) in the hexulosonamide side chain enable targeted molecular interactions [8].

Table 1: Evolution of Key Iodinated Contrast Agents

GenerationExample CompoundOsmolality (mOsm/kg)Key Innovations
Ionic MonomersDiatrizoate~1500–2000High radiopacity
Nonionic MonomersIohexol~600–700Reduced osmolality
Nonionic Specialty AgentsIogulamideNot reported (lower than metrizamide)L-hexulosonamide side chain; enhanced neurocompatibility

Iogulamide’s Emergence in Targeted Therapeutic Development

Iogulamide (N,N'-bis(2,3-dihydroxypropyl)-5-L-xylo-2-hexulosonamido-2,4,6-triiodoisophthalamide) was patented as an intrathecal X-ray contrast agent with a safety profile superior to predecessors like metrizamide. Its molecular structure (PubChem CID: 23724929) enables unique pharmacological behavior [1] [8]:

  • Structural Innovations:
  • Triiodinated Isophthalamide Core: Provides high radiodensity (81% iodine by weight).
  • L-Hexulosonamide Moiety: Replaces traditional sugar units (e.g., glucose in metrizamide), potentially reducing metabolic interference and improving cerebrospinal fluid (CSF) compatibility [8].
  • Hydrophilic Symmetry: Twin 2,3-dihydroxypropyl groups enhance aqueous solubility and limit lipid membrane disruption.

  • Preclinical Advantages:Comparative animal studies demonstrated significantly reduced acute neurotoxicity versus metrizamide, unrelated to osmolality alone. Iogulamide showed no epileptogenic activity at diagnostically effective doses, suggesting improved CNS tolerability [8]. This positions it as a candidate for CNS-targeted diagnostics where blood-brain barrier penetration is critical.

Knowledge Gaps and Research Imperatives

Despite its promising preclinical profile, iogulamide’s development trajectory remains incomplete:

  • Mechanistic Elucidation:
  • The exact role of the L-hexulosonamide group in mitigating neurotoxicity is uncharacterized. Comparative molecular dynamics studies versus epileptogenic agents (e.g., metrizamide) are needed.
  • Protein-binding kinetics in CSF and plasma require quantification to predict distribution and clearance [8].
  • Synthetic and Analytical Challenges:
  • Stereochemical Purity: With three defined stereocenters (out of five potential centers), synthetic routes must ensure batch-to-batch consistency. Current protocols lack public documentation [8].
  • Metabolite Profiling: Degradation pathways under physiological conditions (pH 7.4, 37°C) are unknown. Potential deiodination or amide hydrolysis could release iodine or aromatic byproducts.
  • Therapeutic Repurposing Potential:
  • Iodinated agents historically transitioned from diagnostics to therapeutics (e.g., radioiodinated compounds in oncology). Iogulamide’s iron-chelating potential (via hydroxyl groups) or applicability in neutron capture therapy remains unexplored [7] [10].

Table 2: Critical Unanswered Research Questions for Iogulamide

Research DomainKey QuestionsMethodological Approaches
Molecular PharmacologyHow does the L-hexulosonamide group confer lower neurotoxicity?Molecular docking with GABA receptors; in vitro neuronal excitation assays
Biophysical PropertiesWhat is its diffusion coefficient in CSF?Ex vivo spinal cord models; MRI diffusivity mapping
Chemical StabilityDoes deiodination occur under clinical storage conditions?Accelerated stability studies (ICH Q1A); LC-MS characterization
Synthetic ChemistryCan asymmetric synthesis achieve >98% enantiopurity?Chiral auxiliaries; enzymatic resolution

Properties

CAS Number

75751-89-2

Product Name

Iogulamide

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[[(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoyl]amino]benzene-1,3-dicarboxamide

Molecular Formula

C20H26I3N3O12

Molecular Weight

881.1 g/mol

InChI

InChI=1S/C20H26I3N3O12/c21-11-9(18(36)24-1-6(30)3-27)12(22)14(13(23)10(11)19(37)25-2-7(31)4-28)26-20(38)17(35)16(34)15(33)8(32)5-29/h6-8,15-16,27-34H,1-5H2,(H,24,36)(H,25,37)(H,26,38)/t6?,7?,8-,15+,16-/m0/s1

InChI Key

DFDJVFYYDGMDTB-BIYVAJLZSA-N

SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)C(C(C(CO)O)O)O)I)C(=O)NCC(CO)O)I

Synonyms

iogulamide
MP 100013
MP 10013
MP-10013
Mp10013

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)C(C(C(CO)O)O)O)I)C(=O)NCC(CO)O)I

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)C(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.